1-(3-(Trifluoromethoxy)phenyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Trifluoromethoxy)phenyl)cyclopentanamine is a chemical compound with the molecular formula C12H14F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopentanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)cyclopentanamine involves several steps, typically starting with the preparation of the trifluoromethoxyphenyl precursor. One common method involves the trifluoromethoxylation of a suitable aromatic compound, followed by the introduction of the cyclopentanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications. The choice of synthetic route and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
1-(3-(Trifluoromethoxy)phenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Trifluoromethoxy)phenyl)cyclopentanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The cyclopentanamine moiety may also play a role in modulating the compound’s overall activity and stability.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Trifluoromethoxy)phenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)cyclopentanamine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can lead to differences in chemical reactivity and biological activity.
1-(4-(Trifluoromethoxy)phenyl)cyclopentanamine: The position of the trifluoromethoxy group on the phenyl ring can affect the compound’s properties and applications.
The unique combination of the trifluoromethoxy group and the cyclopentanamine moiety in this compound contributes to its distinct characteristics and potential advantages over similar compounds.
Eigenschaften
Molekularformel |
C12H14F3NO |
---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
1-[3-(trifluoromethoxy)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-10-5-3-4-9(8-10)11(16)6-1-2-7-11/h3-5,8H,1-2,6-7,16H2 |
InChI-Schlüssel |
CHCNLGJIPRDIEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.